Cas no 2034397-65-2 (N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide structure
2034397-65-2 structure
Product Name:N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
N.o CAS:2034397-65-2
MF:C17H14F3NO5S2
MW:433.421972751617
CID:6021637
PubChem ID:119101136
Update Time:2025-05-23

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
    • BRGBSTKRYHWAJL-UHFFFAOYSA-N
    • Benzenesulfonamide, N-[2-(2-furanyl)-2-hydroxy-2-(3-thienyl)ethyl]-4-(trifluoromethoxy)-
    • AKOS026691984
    • F6506-0853
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
    • 2034397-65-2
    • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
    • Inchi: 1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2
    • Chave InChI: BRGBSTKRYHWAJL-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CO2)(O)C2C=CSC=2)(=O)=O)=CC=C(OC(F)(F)F)C=C1

Propriedades Computadas

  • Massa Exacta: 433.02654938g/mol
  • Massa monoisotópica: 433.02654938g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 619
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 125Ų

Propriedades Experimentais

  • Densidade: 1.487±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 571.3±60.0 °C(Predicted)
  • pka: 10.53±0.50(Predicted)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Preçomais >>

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F6506-0853-2mg
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$66.0 2023-09-08
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F6506-0853-5mg
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F6506-0853-10mg
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